1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-11-5-2-1-4-10(11)13-12-6-3-8-16(12)9-7-15-13/h1-6,8,13,15H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGRCTXPSVQZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound with potential therapeutic applications. Its structure allows for diverse biological interactions, making it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C13H13FN2
- Molecular Weight : 216.26 g/mol
- CAS Number : 897615-91-7
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antiviral Activity
Recent studies have indicated that derivatives of pyrazine compounds exhibit significant antiviral properties. For instance:
- T-1106 , a related pyrazine derivative, demonstrated effective antiviral activity against yellow fever virus (YFV) with a minimal effective dose of 32 mg/kg/day. This suggests that similar compounds could potentially exhibit comparable effects against viral pathogens .
Cytotoxic Effects
Research on related compounds has shown varying degrees of cytotoxicity:
- In one study involving pyridazinone derivatives, certain compounds exhibited cytotoxic effects on cancer cell lines. The IC50 values indicated that some derivatives were more effective than others in inhibiting cell growth . While specific data for this compound is not available, its structural similarities suggest potential cytotoxic properties.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential targets for drug development in Alzheimer's therapy .
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be influenced by their structural components:
- Fluorophenyl Group : The presence of the fluorophenyl moiety may enhance lipophilicity and improve binding to biological targets.
- Tetrahydropyrrolo Structure : The tetrahydropyrrolo framework contributes to the compound's ability to interact with various enzymes and receptors.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C13H13FN2
- Molecular Weight : 216.26 g/mol
- CAS Number : 897615-91-7
- IUPAC Name : 1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
The compound features a tetrahydropyrrolo-pyrazine core with a fluorophenyl substituent, which contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Certain derivatives have shown promising inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrated that these compounds can inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .
- Cell Proliferation : Compounds demonstrating this scaffold have been effective in inhibiting the proliferation of various human tumor cell lines such as HeLa and HCT116 .
Neuropharmacological Effects
Research indicates potential applications in neuropharmacology:
- Sedative and Anxiolytic Properties : Some derivatives have been explored for their sedative effects in animal models. The modulation of neurotransmitter systems suggests a role in anxiety disorders .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties:
- Bacterial Inhibition : Studies have shown that certain analogs possess activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
Case Study 1: Anticancer Compound Development
A study focused on the synthesis of a series of tetrahydropyrrolo-pyrazines led to the identification of a lead compound with significant activity against breast cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the fluorophenyl position enhanced potency against CDK inhibitors.
Case Study 2: Neuropharmacological Evaluation
In a behavioral study assessing anxiety-like behaviors in rodents treated with tetrahydropyrrolo-pyrazines, results indicated a dose-dependent reduction in anxiety levels compared to control groups. This suggests potential for therapeutic use in treating anxiety disorders.
Comparison with Similar Compounds
Substituted 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines
Key Insights :
Fused-Ring Analogs
Key Insights :
Imidazo[1,2-a]pyrazines
Q & A
Basic: What synthetic strategies are commonly employed to construct the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold?
The scaffold is typically synthesized via domino reactions or multicomponent processes. For example, a pseudo-three-component reaction between 2-imidazolines and electron-deficient terminal alkynes (e.g., methyl propiolate) enables the formation of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines in yields of 45–90%. This involves a Michael addition, [3,3]-sigmatropic rearrangement, and transannular cyclization . Acid-catalyzed cyclodehydration of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines also provides access to hybrid structures (e.g., benzoimidazole-pyrrolo[1,2-a]pyrazines) through double cyclization .
Advanced: How can enantioselective synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines be achieved?
Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts is a key method. Zhou et al. (2014) demonstrated enantiomeric excess (ee) values up to 95% using chiral Ir catalysts, while later studies achieved 96% ee for derivatives with 3-substituents . The choice of catalyst and reaction optimization (e.g., solvent, temperature) critically impacts stereoselectivity. For instance, initial attempts with suboptimal catalysts yielded <50% ee .
Advanced: What structural modifications enhance the biological activity of this scaffold?
- Fluorophenyl substitution : The 2-fluorophenyl group in AS-3201 (an aldose reductase inhibitor) improves binding affinity and selectivity. Its (R)-enantiomer exhibits an IC50 of 15 nM against aldose reductase, 10-fold more potent than the (S)-enantiomer .
- Fused rings : Hybrid structures (e.g., benzoimidazole-pyrrolo[1,2-a]pyrazines) show enhanced fluorescence and bioimaging potential due to extended π-conjugation .
- Hydrophobic capping groups : In HDAC6 inhibitors, tetrahydropyrrolo[1,2-a]pyrazine derivatives with bulky substituents (e.g., tert-butyl) improve selectivity (>100-fold vs. HDAC8) by occupying the enzyme’s hydrophobic channel .
Advanced: How does this scaffold interact with biological targets like HDAC6 or InhA?
- HDAC6 inhibition : Derivatives with fused rings (e.g., 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine) bind to the catalytic Zn²⁺ ion and interact with surface residues via hydrophobic capping groups, achieving IC50 values as low as 33 nM .
- InhA inhibition : Rigidified analogues (e.g., N-cycloalkylamide derivatives) disrupt the fatty acid biosynthesis pathway in Mycobacterium tuberculosis by competitively binding to the InhA active site, bypassing KatG activation required for isoniazid resistance .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Used to confirm regiochemistry and stereochemistry (e.g., ¹H/¹³C NMR for pyrrolo[1,2-a]pyrazine derivatives in CDCl3) .
- X-ray crystallography : Determined the absolute configuration of AS-3201’s (R)-enantiomer, resolving ambiguities in stereochemical assignments .
- HRMS : Validates molecular formulas (e.g., C10H15N2O2 for methyl 3-methyl-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate) .
Advanced: How do optical properties of hybrid derivatives impact their research applications?
Benzoimidazole-pyrrolo[1,2-a]pyrazines exhibit deep blue emission (λem ~450 nm) in aggregated/solid states, with fluorescence intensity increasing 5-fold upon benzene ring fusion. These properties, combined with low phototoxicity and cell permeability, make them viable for live-cell imaging .
Advanced: How can researchers resolve contradictions in enantioselectivity data across catalytic systems?
Discrepancies in ee values (e.g., 78–96% in Ir-catalyzed hydrogenation) arise from:
- Catalyst design : Bulky phosphine ligands (e.g., Segphos) improve stereocontrol .
- Substrate electronics : Electron-withdrawing groups on the pyrazinium salt enhance reactivity and selectivity .
- Reaction conditions : Lower temperatures (e.g., 0°C) reduce side reactions, improving ee .
Basic: What in vivo models validate the therapeutic potential of this scaffold?
- Diabetic neuropathy : AS-3201 reduces sciatic nerve sorbitol accumulation in streptozotocin-induced diabetic rats (ED50 = 0.18 mg/kg/day) .
- Anti-TB activity : InhA inhibitors are tested in Mycobacterium smegmatis models to assess minimum inhibitory concentrations (MIC) .
Advanced: What computational tools aid in SAR studies of HDAC6 inhibitors?
Homology modeling and molecular docking (e.g., using AutoDock Vina) predict interactions between tetrahydropyrrolo[1,2-a]pyrazine derivatives and HDAC6’s active site. Key parameters include binding energy (<-9 kcal/mol) and hydrophobic contact distances (<4 Å) .
Advanced: How do reaction mechanisms differ between domino and multicomponent syntheses?
- Domino reactions : Proceed via sequential steps (e.g., Michael addition → sigmatropic rearrangement → cyclization) without isolating intermediates .
- Multicomponent reactions (MCRs) : Ugi-azide reactions enable one-pot assembly of tetrazole-piperazine hybrids, offering modular diversity but requiring precise stoichiometric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
